Pki-166

Description

This compound is a small molecule drug with a maximum clinical trial phase of I.

Structure

3D Structure

Properties

IUPAC Name |

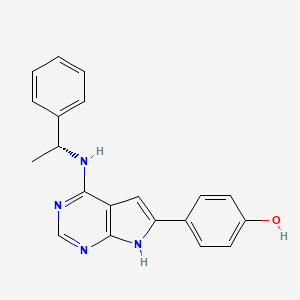

4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15/h2-13,25H,1H3,(H2,21,22,23,24)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYJULCDUUATMC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346629 | |

| Record name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187724-61-4 | |

| Record name | PKI 166 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187724614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 187724-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PKI-166 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RIE5HW38P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PKI-166: A Comprehensive Technical Review of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKI-166 is a potent, orally bioavailable, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key preclinical and clinical findings. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's biological activity and therapeutic potential. The subsequent sections will detail its inhibitory profile, impact on cellular signaling, preclinical efficacy, and clinical pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various solid tumors. This compound was developed as a small molecule inhibitor that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activation and downstream signaling. This targeted approach offers a promising therapeutic strategy for cancers dependent on the EGFR pathway.

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor that selectively targets the tyrosine kinase activity of EGFR and HER2 receptors.[1] By blocking the autophosphorylation of EGFR, this compound effectively abrogates the downstream signaling cascades that promote tumor growth and survival.[2]

Impact on Cellular Signaling

Upon inhibition of EGFR by this compound, several key downstream signaling pathways are affected:

-

PI3K/Akt Pathway: Inhibition of EGFR phosphorylation prevents the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt, a critical regulator of cell survival and proliferation.[3]

-

MAPK/ERK Pathway: The Ras-Raf-MEK-ERK (MAPK) pathway, which is central to cell proliferation and differentiation, is also suppressed by this compound-mediated EGFR inhibition.[3][4]

-

JNK Pathway: this compound has been shown to inhibit the phosphorylation of Jun N-terminal kinase (JNK), another member of the MAPK family involved in stress responses and apoptosis.[3]

-

p53 and Cell Cycle Regulation: The compound has been observed to induce the expression of the tumor suppressor p53 and the cell cycle inhibitor p21, while inhibiting the expression of cyclin-D1 and cyclin-E, leading to cell cycle arrest.[3]

-

Apoptosis Induction: this compound promotes apoptosis by altering the Bax/Bcl-2 ratio, triggering the caspase cascade, and subsequent cleavage of PARP.[3] This is further potentiated by the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[3]

The following diagram illustrates the primary signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

In Vitro Inhibitory Activity

| Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| EGFR | 0.7 | - | Tyrosine Kinase Assay | [2] |

| EGFR (intracellular kinase domain) | 0.7 | - | Kinase Assay | [5] |

| c-Src | 103 | - | Kinase Assay | [5] |

| c-Abl | 28 | - | Kinase Assay | [5] |

| VEGFR2/KDR | 327 | - | Kinase Assay | [5] |

| FLT1 | 962 | - | Kinase Assay | [5] |

| c-Kit | 2210 | - | Kinase Assay | [5] |

| PKC-alpha | >100,000 | - | Kinase Assay | [5] |

| Cdc2/cyclin B | 78,000 | - | Kinase Assay | [5] |

| A431 Cells | 1000 | A431 | MTT Assay (Cytotoxicity) | [3] |

Preclinical In Vivo Efficacy

| Cancer Model | Dosage | Route | Outcome | Reference |

| Pancreatic Cancer Xenograft | 100 mg/kg daily | p.o. | Significantly decreased median tumor volume | [2] |

| L3.6pl Mouse Xenograft | 100 mg/kg per day | - | Reduced tumor growth and metastasis; increased survival | [5] |

| SN12-PM6 Human Renal Cell Carcinoma Orthotopic Model | - | - | Reduced tumor growth and inhibited angiogenesis | [5] |

Phase I Clinical Trial Data

| Parameter | Value | Dosing Schedule | Reference |

| Maximum Tolerated Dose (MTD) | 750 mg | Once daily for 2 weeks every 4 weeks | [1][6] |

| Dose-Limiting Toxicities | Diarrhea, skin rash, transaminase elevations | - | [1][6] |

| Pharmacokinetics | Fast absorption, linear dose-response, no accumulation | - | [1][6] |

| Food Effect on PK | No significant influence | - | [1][6] |

| Clinical Response | Stable disease in 11 out of 54 patients | - | [1][6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

MTT Assay for Cytotoxicity

This protocol is based on the methodology described for determining the cytotoxic effects of this compound on A431 cells.[3]

Objective: To assess the inhibitory effect of this compound on cell proliferation and viability.

Materials:

-

A431 epidermoid carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A431 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

The following diagram outlines the workflow for the MTT assay.

Western Blot Analysis for Protein Phosphorylation

This protocol is based on the methods used to assess the effect of this compound on the phosphorylation of EGFR, Akt, MAPK, and JNK.[3]

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

-

A431 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus (for transferring proteins to a membrane)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-EGFR, anti-phospho-Akt, anti-Akt, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat A431 cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent and selective EGFR tyrosine kinase inhibitor with a well-defined mechanism of action. It effectively inhibits EGFR and its downstream signaling pathways, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. Preclinical and early clinical studies have demonstrated its therapeutic potential in various cancer models. The data presented in this technical guide provide a comprehensive overview for researchers and drug development professionals engaged in the field of targeted cancer therapy. Further clinical investigation is warranted to fully elucidate the efficacy and safety profile of this compound in a broader patient population.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PKI 166 induced redox signalling and apoptosis through activation of p53, MAP kinase and caspase pathway in epidermoid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Sapphire North America [sapphire-usa.com]

- 6. Phase I and pharmacologic study of PKI166, an epidermal growth factor receptor tyrosine kinase inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

PKI-166 (NVP-PKI166, CGP-75166): An In-depth Technical Guide to a Dual EGFR/Her2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKI-166, also identified by its synonyms NVP-PKI166 and CGP-75166, is a potent, orally bioavailable small molecule inhibitor belonging to the pyrrolo-pyrimidine class.[1] It functions as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (Her2), key drivers in multiple cancers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing relevant biological pathways and workflows.

Core Compound Information

This compound is a synthetic, ATP-competitive inhibitor that targets the kinase domains of both EGFR and Her2.[2] Its development was aimed at overcoming the limitations of single-target therapies by simultaneously blocking two critical oncogenic signaling pathways.

| Identifier | Information |

| Synonyms | NVP-PKI166, CGP-75166[1] |

| Chemical Name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol[1][2] |

| Molecular Formula | C₂₀H₁₈N₄O[1][2] |

| Molecular Weight | 330.4 g/mol [1] |

| CAS Number | 187724-61-4[1][2] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by reversibly inhibiting the tyrosine kinase activity of both EGFR (HER1) and Her2.[1] This inhibition prevents the autophosphorylation of the receptors, which in turn blocks the activation of downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis.[3] The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.[3][4]

Caption: this compound inhibits EGFR and Her2, blocking downstream signaling.

Quantitative Data Summary

In Vitro Kinase Inhibitory Activity

The potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50) against the target kinases.

| Target Kinase | IC50 (nM) |

| EGFR | 0.7[5][6] |

In Vitro Anti-proliferative Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A431 | Epidermoid Carcinoma | 1.0[3] |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a method to determine the inhibitory activity of this compound against EGFR kinase.

Objective: To quantify the IC50 value of this compound against the EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[7]

-

ATP

-

Specific peptide substrate (e.g., Y12-Sox)[7]

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

Procedure:

-

Pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of serially diluted this compound in a 384-well plate for 30 minutes at 27°C.[7]

-

Initiate the kinase reaction by adding 45 µL of a mix containing ATP and the peptide substrate.[7]

-

Allow the reaction to proceed for 30-120 minutes.[7]

-

Terminate the reaction and measure the generated ADP using a luminescence-based method like the ADP-Glo™ assay.

-

Determine the initial velocity of the reaction from the linear phase of the progress curves.[7]

-

Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope model to calculate the IC50 value.[7]

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

This protocol describes a method to assess the effect of this compound on the viability of cancer cells.

Objective: To determine the IC50 of this compound on the proliferation of a cancer cell line (e.g., A431).

Materials:

-

A431 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (serially diluted)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

Microplate reader

Procedure:

-

Seed A431 cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the plates for 48 to 72 hours at 37°C in a CO₂ incubator.[3]

-

Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cells for xenograft (e.g., L3.6pl pancreatic cancer cells)[2]

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject human cancer cells into the flank of the immunocompromised mice.

-

Allow tumors to establish and reach a predetermined size.

-

Randomize mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose (e.g., 100 mg/kg per day) and schedule.[2]

-

Administer a vehicle control to the control group.

-

Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

Monitor animal weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Calculate the tumor growth inhibition in the treated group compared to the control group.

Conclusion

This compound is a well-characterized dual inhibitor of EGFR and Her2 with demonstrated preclinical efficacy. Its ability to target two major oncogenic pathways provides a strong rationale for its use in cancer research and as a potential scaffold for the development of novel anti-cancer therapeutics. The methodologies and data presented in this guide offer a foundational resource for scientists and researchers working in the field of targeted cancer therapy.

References

- 1. This compound | C20H18N4O | CID 6918403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. PKI 166 induced redox signalling and apoptosis through activation of p53, MAP kinase and caspase pathway in epidermoid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | EGFR-TKI Inhibitor | DC Chemicals [dcchemicals.com]

- 7. rsc.org [rsc.org]

PKI-166: A Technical Guide to its Role in Apoptosis and Cell Signaling

An In-depth Whitepaper for Researchers and Drug Development Professionals

Executive Summary

PKI-166 is a potent, orally active, small-molecule inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class. It is distinguished by its dual-inhibitory action against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. By blocking the phosphorylation and subsequent activation of these key receptors, this compound effectively disrupts major downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical for tumor cell proliferation and survival. This inhibition culminates in cell cycle arrest and the induction of apoptosis through a redox-regulated mechanism involving the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of the caspase cascade. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER2 (ErbB2), are pivotal drivers in the pathogenesis of numerous human cancers. Their overexpression or constitutive activation leads to uncontrolled cell proliferation, survival, and metastasis.[1] this compound was developed as a targeted therapeutic agent designed to inhibit the intracellular kinase domains of these receptors. Its primary mechanism involves blocking the growth factor-induced phosphorylation of EGFR and HER2, thereby preventing the initiation of downstream signaling.[2][3] This targeted inhibition makes this compound a subject of significant interest in oncology research for its potential to induce programmed cell death (apoptosis) in cancer cells reliant on these pathways.

Mechanism of Action in Cell Signaling

This compound exerts its anti-tumor effects by directly interfering with fundamental signaling pathways that govern cell fate.

Inhibition of EGFR and HER2 Phosphorylation

The primary molecular action of this compound is the inhibition of autophosphorylation of EGFR and HER2 upon ligand binding.[3] This blockade prevents the recruitment and activation of downstream signaling proteins, effectively shutting down the oncogenic signals at their source. Studies have shown that this compound inhibits ligand-induced EGFR phosphorylation in a dose-dependent manner and also blocks HER2 phosphorylation.[3]

Modulation of Downstream Pathways

The inhibition of EGFR/HER2 by this compound has profound effects on two major downstream signaling axes:

-

PI3K/Akt Pathway: This pathway is a crucial mediator of cell survival. By preventing EGFR/HER2 activation, this compound inhibits the phosphorylation of Akt, a key kinase in this pathway.[2] The PI3K-Akt pathway plays a vital role in cellular processes including apoptosis and cell cycle progression.[4]

-

MAPK/ERK Pathway: This cascade is central to cell proliferation. This compound has been demonstrated to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK) and Jun N-terminal Kinase (JNK), key components of this pathway.[2]

The simultaneous inhibition of these pathways is critical for the profound anti-proliferative and pro-apoptotic effects of the compound.

Induction of Apoptosis

This compound triggers apoptosis through a multi-faceted approach involving both intrinsic mitochondrial pathways and the regulation of key cell cycle proteins.

Intrinsic Pathway Activation

A key event in this compound-induced apoptosis is the stimulation of reactive oxygen species (ROS).[2] This increase in oxidative stress leads to mitochondrial membrane depolarization.[2] The destabilized mitochondria, in turn, influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, specifically causing an imbalance in the Bax/Bcl-2 ratio that favors apoptosis.[2] This triggers the release of cytochrome c, which activates the caspase cascade (including initiator caspase-9 and effector caspase-3), culminating in the cleavage of crucial cellular substrates like Poly (ADP-ribose) polymerase (PARP).[2][5]

Cell Cycle and Tumor Suppressor Regulation

This compound also influences cell cycle machinery to favor apoptosis. It has been shown to inhibit the expression of Cyclin-D1 and Cyclin-E, proteins essential for cell cycle progression.[2] Concurrently, it induces the expression of the tumor suppressor protein p53 and its downstream target, p21, a cyclin-dependent kinase inhibitor.[2] This dual action of halting the cell cycle and activating tumor suppressor pathways contributes significantly to its cytotoxic effects.

Quantitative Data and Efficacy

The biological activity of this compound has been quantified in various enzymatic and cellular assays.

In Vitro Kinase Inhibitory Activity

The potency and selectivity of this compound have been determined against a panel of protein kinases. The compound shows high potency for the EGFR intracellular kinase domain and varying levels of inhibition against other related kinases.

| Kinase | IC50 (µM) | Source |

| EGFR (intracellular kinase domain) | 0.0007 | [6] |

| c-Abl | 0.028 | [6] |

| c-Src | 0.103 | [6] |

| VEGFR2/KDR | 0.327 | [6] |

| FLT1 | 0.962 | [6] |

| c-Kit | 2.21 | [6] |

| Cdc2/cyclin B | 78 | [6] |

| PKC-alpha | >100 | [6] |

Cellular Activity

In cellular contexts, this compound demonstrates effective cytotoxicity and induction of apoptotic markers.

| Cell Line | Assay | Endpoint | Result | Source |

| A431 (Epidermoid Carcinoma) | MTT Assay | Cytotoxicity | IC50 = 1.0 µM | [2] |

| A431 (Epidermoid Carcinoma) | Flow Cytometry | Apoptosis | Increased sub-G1 cell fraction | [2] |

| A431 (Epidermoid Carcinoma) | Western Blot | Protein Expression | Inhibition of Cyclin-D1/E, Induction of p53/p21 | [2] |

| A431 (Epidermoid Carcinoma) | Western Blot | Protein Phosphorylation | Inhibition of p-EGFR, p-Akt, p-MAPK, p-JNK | [2] |

| SKBR3 (Breast Cancer) | Western Blot | Protein Phosphorylation | Inhibition of p-EGFR and p-HER2 | [3] |

Key Experimental Protocols

The following sections detail standardized protocols for assays commonly used to evaluate the effects of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound (and appropriate vehicle controls) and incubate for the desired period (e.g., 48 or 72 hours).[2]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[7][8]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]

-

Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[7]

Western Blotting for Protein Analysis

Western blotting is used to detect specific proteins in a sample and to analyze their expression levels or phosphorylation status.[9][10]

Protocol:

-

Sample Preparation: Treat cells as required (e.g., serum starvation, this compound incubation, EGF stimulation).[3] Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[11][12]

-

Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for at least 1 hour to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-total-Akt, anti-cleaved-PARP) overnight at 4°C or for 1-2 hours at room temperature.[11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[11]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC or APC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[13]

-

Viable Cells: Annexin V-negative / PI-negative

-

Early Apoptotic Cells: Annexin V-positive / PI-negative

-

Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

Protocol:

-

Cell Culture: Treat cells with this compound for the desired time.

-

Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI.[13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells immediately by flow cytometry, using appropriate laser excitation and emission filters for the chosen fluorochromes.[13]

Conclusion

This compound is a potent dual inhibitor of EGFR and HER2 that leverages its targeted action to induce apoptosis in cancer cells. Its mechanism is characterized by the comprehensive shutdown of pro-survival and pro-proliferative signaling pathways (PI3K/Akt and MAPK) and the active induction of the intrinsic apoptotic cascade through redox-mediated signaling. The quantitative data underscore its high potency and its cellular effects confirm its mechanism of action. For researchers in oncology and drug development, this compound serves as a valuable tool compound for studying EGFR/HER2-dependent signaling and represents a promising scaffold for the development of targeted cancer therapeutics. The detailed protocols provided herein offer a standardized framework for evaluating this compound and similar compounds in a preclinical setting.

References

- 1. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PKI 166 induced redox signalling and apoptosis through activation of p53, MAP kinase and caspase pathway in epidermoid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Protein Kinases in Hedgehog Pathway Control and Implications for Cancer Therapy [mdpi.com]

- 5. Biomarkers of apoptosis: release of cytochrome c, activation of caspase-3, induction of 8-hydroxy-2'-deoxyguanosine, increased 3-nitrotyrosine, and alteration of p53 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sapphire North America [sapphire-usa.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. ptglab.com [ptglab.com]

- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SE [thermofisher.com]

- 13. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the Efficacy of PKI-166 in Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer remains a formidable challenge in oncology, characterized by aggressive tumor growth, metastasis, and profound resistance to conventional therapies. The aberrant signaling of growth factor receptors, particularly the Epidermal Growth Factor Receptor (EGFR), is a hallmark of this disease. PKI-166 is a potent, orally active, dual inhibitor of the EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, representing a promising therapeutic agent. These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines and elucidating its mechanism of action through signaling pathway analysis.

Data Presentation: IC50 of this compound in Pancreatic Cancer Cell Lines

| Pancreatic Cancer Cell Line | Tissue of Origin | Morphology | IC50 of this compound (µM) |

| PANC-1 | Duct | Epithelial | [Data to be determined] |

| MiaPaCa-2 | Duct | Epithelial | [Data to be determined] |

| AsPC-1 | Ascites | Epithelial | [Data to be determined] |

| BxPC-3 | Primary Tumor | Epithelial | [Data to be determined] |

| Capan-1 | Liver Metastasis | Epithelial | [Data to be determined] |

| SW1990 | Spleen Metastasis | Epithelial | [Data to be determined] |

Note: The IC50 values for this compound are expected to vary between different pancreatic cancer cell lines due to their unique genetic and phenotypic characteristics.

Experimental Protocols

I. Cell Culture

-

Cell Line Maintenance : Culture pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation : Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing : Passage the cells upon reaching 80-90% confluency to ensure exponential growth for experiments.

II. Determination of IC50 using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Pancreatic cancer cell lines

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding :

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Drug Treatment :

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation :

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization :

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition :

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

-

Visualizations

Signaling Pathways

This compound is known to inhibit the tyrosine kinase activity of both EGFR and VEGFR. The following diagrams illustrate the simplified signaling pathways affected by this compound in pancreatic cancer cells.

Caption: EGFR signaling pathway inhibition by this compound.

Caption: VEGFR signaling pathway inhibition by this compound.

Experimental Workflow

The following diagram outlines the logical flow of experiments to determine the IC50 of this compound and assess its impact on pancreatic cancer cells.

Caption: Workflow for IC50 determination using MTT assay.

Application Notes and Protocols for PKI-166 in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKI-166 is a potent and selective, orally bioavailable inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] As a competitive ATP inhibitor, this compound effectively blocks the autophosphorylation of EGFR, thereby disrupting downstream signaling cascades critical for tumor cell proliferation, survival, and metastasis.[1] These pathways include the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling axes. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, particularly in pancreatic and epidermoid carcinomas. This document provides detailed application notes and protocols for the use of this compound in a xenograft animal model of pancreatic cancer.

Mechanism of Action

This compound targets the intracellular tyrosine kinase domain of EGFR, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor. This inhibition of autophosphorylation blocks the recruitment and activation of downstream signaling proteins, leading to:

-

Inhibition of Cell Proliferation: By blocking MAPK and Akt signaling, this compound can induce cell cycle arrest.

-

Induction of Apoptosis: The disruption of survival signals, particularly through the PI3K/Akt pathway, promotes programmed cell death in tumor cells.

-

Reduction of Metastasis: Inhibition of EGFR signaling can suppress the expression of matrix metalloproteinases (MMPs) and other factors involved in tumor cell invasion and migration.

Preclinical Animal Model Study Design: Pancreatic Cancer Xenograft

This section outlines a typical study design for evaluating the in vivo efficacy of this compound in a pancreatic cancer xenograft model.

Animal Model

Tumor Implantation

-

L3.6pl cells are harvested during the exponential growth phase and resuspended in a sterile phosphate-buffered saline (PBS) or a similar appropriate medium.

-

A suspension of 1 x 10^6 to 2 x 10^6 cells in a volume of 50-100 µL is injected subcutaneously into the flank of each mouse.

-

Tumor growth is monitored regularly using calipers.

Treatment Groups

Once tumors reach a palpable size (e.g., ~100-200 mm³), mice are randomized into treatment groups. A typical study may include:

-

Vehicle Control: Oral administration of the vehicle used to formulate this compound.

-

This compound Monotherapy: Oral administration of this compound.

-

Standard-of-Care Control (e.g., Gemcitabine): Administration of a clinically relevant chemotherapeutic agent.

-

Combination Therapy: Concurrent administration of this compound and the standard-of-care agent.

Drug Formulation and Administration

-

This compound Formulation: this compound can be formulated as a suspension for oral gavage. While the exact vehicle from the primary studies is not specified, a common practice for similar compounds is a suspension in sterile deionized water or a solution containing a small amount of a solubilizing agent like DMSO, further diluted in a vehicle such as polyethylene glycol (PEG) or carboxymethylcellulose (CMC).

-

Dosage and Schedule: A dosage of 100 mg/kg of this compound administered daily via oral gavage has been shown to be effective.[1] Treatment typically commences 7 days post-tumor cell implantation and continues for a predefined period (e.g., 28 days).[1]

Efficacy Endpoints

-

Tumor Volume: Measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Body Weight: Monitored to assess treatment-related toxicity.

-

Survival: The study can be extended to a survival endpoint, where mice are monitored until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, significant weight loss, or other signs of distress).

-

Metastasis: At the end of the study, tissues such as lymph nodes and distant organs can be harvested for histological analysis to assess metastasis.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from a representative preclinical study of this compound in a pancreatic cancer xenograft model.

| Treatment Group | Median Tumor Volume (mm³) at Day 35 |

| Vehicle Control (HBSS) | ~1200 |

| Gemcitabine (125 mg/kg, i.p., twice weekly) | ~600 |

| This compound (100 mg/kg, p.o., daily) | ~400 |

| Gemcitabine + this compound | ~150 |

Data are approximated from graphical representations in the cited literature.

| Treatment Group | Median Survival Time (Days) |

| Vehicle Control (HBSS) | 37 |

| Gemcitabine (125 mg/kg, i.p., twice weekly) | 56 |

| This compound (100 mg/kg, p.o., daily) | 70 |

| Gemcitabine + this compound | 75 |

Experimental Protocols

Protocol 1: In Vivo Xenograft Study

-

Cell Culture: Culture L3.6pl human pancreatic cancer cells in appropriate media until they reach 70-80% confluency.

-

Cell Preparation: Trypsinize the cells, wash with sterile PBS, and resuspend in PBS at a concentration of 2 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each male athymic nude mouse.

-

Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure tumors with calipers 2-3 times per week.

-

Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into the desired treatment groups.

-

Drug Preparation: Prepare the this compound suspension for oral administration.

-

Treatment Administration: Administer this compound (100 mg/kg) daily via oral gavage. For combination studies, administer other agents as per their established protocols (e.g., Gemcitabine at 125 mg/kg, intraperitoneally, twice a week).[3]

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

Protocol 2: Western Blot for EGFR Phosphorylation

-

Cell Treatment: Plate human pancreatic cancer cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-0.5 µM) for a specified duration (e.g., 1 hour).[1]

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.

Mandatory Visualizations

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vivo evaluation of this compound.

References

Application Notes and Protocols for PKI-166 Dosage in Nude Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PKI-166, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in nude mouse xenograft models. The following sections detail the recommended dosage, administration protocols, and expected outcomes based on preclinical studies. Additionally, a detailed experimental protocol and diagrams of the relevant signaling pathway and experimental workflow are provided to guide researchers in their study design.

Data Presentation

The quantitative data from preclinical studies on this compound in nude mouse xenograft models are summarized in the tables below for easy reference and comparison.

Table 1: this compound Dosage and Administration in Nude Mouse Xenograft Model

| Parameter | Details |

| Drug | This compound |

| Animal Model | Male athymic nude mice (8–12 weeks old) |

| Tumor Model | L3.6pl human pancreatic cancer cell xenograft |

| Dosage | 100 mg/kg |

| Administration Route | Oral (p.o.) |

| Frequency | Daily |

| Treatment Duration | From day 7 to day 35 after xenograft implantation |

Table 2: Efficacy of this compound in Pancreatic Cancer Xenograft Model

| Treatment Group | Outcome |

| This compound (100 mg/kg, daily, p.o.) | Significantly decreased median tumor volume.[1][2] |

| Combination Therapy (this compound + Gemcitabine) | Greater decrease in median pancreatic tumor volume compared to either agent alone.[2] |

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival.[1] Key pathways inhibited by this compound include the MAPK/ERK, PI3K/Akt, and JNK pathways.

Experimental Protocols

This section provides a detailed methodology for a typical in vivo study using this compound in a nude mouse xenograft model.

Materials

-

This compound

-

Vehicle for oral administration (e.g., Hank's Balanced Salt Solution - HBSS)

-

L3.6pl human pancreatic cancer cells

-

8-12 week old male athymic nude mice

-

Sterile PBS

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Experimental Workflow

The following diagram outlines the key steps in a typical xenograft study with this compound.

References

Application Notes and Protocols for PKI-166: A Potent Inhibitor of EGFR Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKI-166 is a potent, orally bioavailable, and selective dual inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and HER2/ErbB2 tyrosine kinases.[1][2] As a member of the pyrrolo-pyrimidine class of compounds, this compound functions as an ATP-competitive inhibitor, reversibly binding to the intracellular kinase domain of these receptors.[1] This inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of downstream signaling pathways crucial for cell proliferation, survival, and metastasis.[3][4] The aberrant activation of the EGFR signaling pathway is a well-documented driver in the progression of numerous epithelial cancers, making it a prime target for therapeutic intervention.[2][5] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its application in preclinical research.

Data Presentation

In Vitro Kinase Inhibition

This compound demonstrates high potency and selectivity for the EGFR and HER2/ErbB2 tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, highlighting its specificity.

| Kinase Target | IC50 (µM) |

| EGFR (intracellular kinase domain) | 0.0007 [6] |

| c-Abl | 0.028[6] |

| c-Src | 0.103[6] |

| VEGFR2/KDR | 0.327[6] |

| FLT1 | 0.962[6] |

| c-Kit | 2.21[6] |

| Cdc2/cyclin B | 78[6] |

| PKC-alpha | >100[6] |

| FLK | >1[6] |

| c-Met | >1[6] |

| Tek | >1[6] |

Cellular Activity

This compound effectively inhibits the proliferation of cancer cell lines that are dependent on EGFR signaling. The table below presents the cytotoxic effects of this compound on the A431 epidermoid carcinoma cell line.

| Cell Line | Assay Type | IC50 (µM) | Incubation Time |

| A431 | MTT Assay | 1.0 | 48 and 72 hours[3] |

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway Inhibition by this compound

References

- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PKI 166 induced redox signalling and apoptosis through activation of p53, MAP kinase and caspase pathway in epidermoid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Sapphire North America [sapphire-usa.com]

Application Notes and Protocols: PKI-166 in Pancreatic Cancer Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to late diagnosis and inherent resistance to conventional therapies. A key driver of PDAC progression is the aberrant signaling of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). EGFR is overexpressed in a significant proportion of pancreatic cancers, correlating with increased tumor growth and metastasis. PKI-166 is a potent, orally bioavailable small molecule inhibitor that selectively targets the tyrosine kinase activity of both EGFR and HER2, making it a valuable tool for investigating the role of these pathways in pancreatic cancer and for preclinical evaluation of dual EGFR/HER2 inhibition as a therapeutic strategy. These application notes provide a summary of the use of this compound in pancreatic cancer research models, along with detailed protocols for its application.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the in vitro activity of this compound.

| Parameter | Cell Line | Value | Reference |

| EGFR Tyrosine Kinase Inhibition (IC50) | N/A (Enzymatic Assay) | 0.7 nM | [1] |

| EGFR Autophosphorylation Inhibition | L3.6pl (Human Pancreatic Cancer) | Dose-dependent | [2][3] |

| Synergy with Gemcitabine | L3.6pl (Human Pancreatic Cancer) | This compound (0.03 µM) enhanced gemcitabine-mediated cytotoxicity | [1] |

In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model

The data below, from a study by Bruns et al. (2000), demonstrates the in vivo anti-tumor activity of this compound, alone and in combination with gemcitabine, in an orthotopic mouse model using the L3.6pl human pancreatic cancer cell line.[2]

| Treatment Group | Median Tumor Volume (Day 35) | Median Survival Time (Days) | Tumor Incidence (Day 35) |

| Control (HBSS) | N/A | 37 | 100% |

| Gemcitabine (125 mg/kg, i.p., twice weekly) | Reduced | 56 | 100% |

| This compound (100 mg/kg, p.o., daily) | Reduced | 70 | 100% |

| This compound + Gemcitabine | Significantly Reduced | 75 | 75% |

Signaling Pathways and Experimental Workflows

EGFR/HER2 Signaling Pathway in Pancreatic Cancer

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PKI-166 Concentration for Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PKI-166 in cell culture experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Q1: I am not observing the expected inhibitory effect of this compound on my cancer cell line.

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

-

Confirm Target Expression: First, verify that your cell line expresses the primary targets of this compound, the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This can be done by western blot or flow cytometry.

-

Concentration Optimization: The optimal concentration of this compound is highly cell-line dependent. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow it down based on the initial results.

-

Compound Integrity and Solubility: Ensure your this compound stock solution is properly prepared and stored. This compound is soluble in DMSO[1]. Prepare a concentrated stock in 100% DMSO and dilute it in your cell culture medium immediately before use. The final DMSO concentration in your culture should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity[2][3]. Visually inspect your culture medium for any signs of compound precipitation after dilution.

-

Treatment Duration: The duration of treatment can significantly impact the observed effect. An initial endpoint of 48-72 hours is a good starting point for cytotoxicity assays. For signaling studies (e.g., western blot for p-EGFR), a much shorter treatment time (e.g., 1-4 hours) may be sufficient to observe target inhibition.

-

Acquired Resistance: If you are working with a cell line that has been previously treated with other EGFR inhibitors, it may have developed resistance mechanisms, such as secondary mutations in the EGFR gene (e.g., T790M) or activation of bypass signaling pathways[4][5][6][7].

Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound.

A2: Unusually high cytotoxicity can be due to several factors:

-

Cell Line Sensitivity: Your cell line may be exceptionally sensitive to EGFR/HER2 inhibition. Refer to the IC50 values in the data table below to see if your observations are in line with published data for similar cell lines.

-

Off-Target Effects: While this compound is a selective inhibitor, high concentrations can lead to off-target effects[8][9][10]. It is crucial to use the lowest effective concentration that inhibits your target to minimize these effects.

-

Solvent Toxicity: As mentioned, high concentrations of the solvent (DMSO) can be toxic to cells[2][3]. Ensure your vehicle control (medium with the same final DMSO concentration as your highest this compound dose) shows no significant cytotoxicity.

-

Assay-Dependent Variability: The type of cytotoxicity assay used can influence the results. For example, MTT assays measure metabolic activity, which can sometimes be confounded by the treatment itself. Consider using a complementary assay, such as a trypan blue exclusion assay or a live/dead cell stain, to confirm your findings.

Q3: The results of my experiments with this compound are inconsistent.

A3: Lack of reproducibility is a common challenge in cell culture experiments. Here are some tips to improve consistency:

-

Consistent Cell Culture Practices: Maintain a consistent cell passage number, seeding density, and growth phase for all your experiments.

-

Stock Solution Preparation and Storage: Prepare a large batch of your this compound stock solution, aliquot it into single-use vials, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles[5][11][12][13].

-

Precise Dilutions: Ensure accurate and consistent serial dilutions of your stock solution for each experiment.

-

Control for Experimental Variables: Include appropriate controls in every experiment, including a vehicle control (DMSO) and a positive control (a compound known to induce the expected effect).

Q4: I am observing a paradoxical activation of a signaling pathway after this compound treatment.

A4: Paradoxical activation of signaling pathways by kinase inhibitors is a known phenomenon[11][14][15][16][17]. This can occur through various mechanisms, such as the inhibitor stabilizing an active conformation of the kinase or disrupting negative feedback loops. If you observe an unexpected increase in the phosphorylation of a downstream effector, consider the following:

-

Dose-Dependence: Investigate if this paradoxical effect is dose-dependent. It may only occur within a specific concentration range.

-

Time-Course Analysis: Perform a time-course experiment to see if the activation is transient or sustained.

-

Alternative Pathway Activation: The inhibition of the primary target may lead to the compensatory activation of an alternative signaling pathway. Consider investigating other related pathways that might be activated in response to EGFR/HER2 inhibition.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the use of this compound.

Q: What is the mechanism of action of this compound?

A: this compound is a potent and selective, ATP-competitive inhibitor of the tyrosine kinase activity of both EGFR (HER1) and HER2. By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and metastasis.

Q: How should I prepare and store this compound?

A: this compound is typically supplied as a solid. It is soluble in DMSO[1]. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C for long-term stability[5][11][12][13]. Avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock directly into your pre-warmed cell culture medium and mix thoroughly.

Q: What is a typical starting concentration range for this compound in cell culture?

A: A good starting point for a dose-response experiment is a wide range of concentrations, typically from low nanomolar to low micromolar (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). The optimal concentration will vary depending on the cell line's sensitivity and the specific experimental endpoint.

Q: How can I confirm that this compound is inhibiting its target in my cells?

A: The most direct way to confirm target engagement is to perform a western blot analysis to assess the phosphorylation status of EGFR and HER2. Treat your cells with this compound for a short period (e.g., 1-4 hours) and then probe for phosphorylated EGFR (e.g., at tyrosine 1068) and phosphorylated HER2 (e.g., at tyrosine 1221/1222)[18]. You should observe a dose-dependent decrease in the phosphorylation of these receptors compared to the untreated control.

Data Presentation: this compound IC50 Values

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. Please note that these values can vary depending on the specific assay conditions and duration of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| H1650 | Non-Small Cell Lung Cancer | Varies | [19] |

| H1975 | Non-Small Cell Lung Cancer | Varies | [19][20] |

| A549 | Non-Small Cell Lung Cancer | Varies | [20] |

| H1299 | Non-Small Cell Lung Cancer | Varies | [19] |

| MCF-7 | Breast Cancer | ~10-54 | [21][22] |

| MDA-MB-231 | Breast Cancer | ~11-115 | [21][22][23] |

| T-47D | Breast Cancer | Varies | [22] |

| Panc-1 | Pancreatic Cancer | Varies | [24][25] |

| MiaPaCa-2 | Pancreatic Cancer | Varies | [24] |

| U87MG | Glioblastoma | Varies | [26][27] |

| U251 | Glioblastoma | Varies | [28] |

| U373MG | Glioblastoma | Varies | [26] |

| HCT116 | Colorectal Cancer | Varies | [29] |

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose) and a no-treatment control.

-

Incubation: Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot for EGFR and HER2 Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of its targets, EGFR and HER2.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-phospho-HER2 (e.g., Tyr1221/1222), anti-total HER2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow until they reach about 80% confluency. Treat the cells with various concentrations of this compound for a short duration (e.g., 1-4 hours). Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Then, incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: The next day, wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Visualizations

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Acquired resistance to EGFR inhibitors is associated with a manifestation of stem cell-like properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Management of acquired resistance to EGFR kinase inhibitors in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. researchgate.net [researchgate.net]

- 14. Paradoxical MAPK-activation in response to treatment with tyrosine kinase inhibitors in CML: flow cytometry loses track - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phospho-HER2/ErbB2 (Tyr1221/1222) (6B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 19. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Prediction and identification of synergistic compound combinations against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. research.ed.ac.uk [research.ed.ac.uk]

- 29. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Pki-166 light sensitivity and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and storage of the EGFR tyrosine kinase inhibitor, PKI-166. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid compound and solutions are summarized below.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | Up to 3 years | Protect from light and air. |

| 4°C | Up to 2 years | For shorter-term storage. Protect from light. | |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Q2: Is this compound light sensitive?

Yes, this compound is known to be sensitive to light and air. Exposure to light can lead to degradation of the compound, potentially affecting its potency and leading to inconsistent experimental results. It is critical to protect both the solid compound and solutions of this compound from light during storage and handling.

Q3: What solvent should I use to dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous experimental buffer.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in various experimental settings.

Issue 1: Inconsistent or lower-than-expected activity in in vitro kinase assays.

Possible Cause 1: Degradation of this compound due to improper storage or handling.

-

Troubleshooting Steps:

-

Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored according to the recommendations in Table 1.

-

Protect from Light: During your experiment, minimize the exposure of this compound solutions to ambient and direct light. Use amber-colored tubes or wrap tubes in aluminum foil.

-

Prepare Fresh Solutions: If you suspect degradation, prepare fresh stock solutions from the solid compound. It is advisable to aliquot stock solutions upon preparation to minimize the number of freeze-thaw cycles.

-

Possible Cause 2: Solubility issues in aqueous assay buffers.

-

Troubleshooting Steps:

-

Check Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is compatible with your experimental system and does not exceed a level that affects enzyme activity or cell viability (typically <0.5%).

-

Observe for Precipitation: Visually inspect your final diluted solutions for any signs of precipitation. If precipitation is observed, you may need to optimize your dilution scheme or consider the use of a solubilizing agent, if compatible with your assay.

-

Issue 2: High background signal or off-target effects in cell-based assays.

Possible Cause 1: this compound concentration is too high.

-

Troubleshooting Steps:

-

Perform a Dose-Response Curve: If you have not already, conduct a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. This will help identify a concentration that effectively inhibits EGFR without causing significant off-target effects or cytotoxicity.

-

Possible Cause 2: Off-target activity of this compound.

-

Troubleshooting Steps:

-

Review Target Selectivity: Be aware of the known off-target profile of this compound. While it is a potent EGFR inhibitor, it can also inhibit other kinases at higher concentrations.

-

Use Control Inhibitors: Include well-characterized, highly specific inhibitors for other potential targets as controls in your experiments to help differentiate between on-target and off-target effects.

-

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol outlines a general procedure for assessing the photostability of this compound, which can be adapted to specific laboratory conditions.

Objective: To determine the extent of degradation of this compound upon exposure to a controlled light source.

Materials:

-

This compound

-

HPLC-grade DMSO

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (or other appropriate modifier)

-

Photostability chamber with a calibrated light source (e.g., Xenon lamp)

-

HPLC system with a UV detector

-

Amber and clear glass vials

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare two sets of samples by diluting the stock solution to a suitable concentration (e.g., 100 µM) in a mixture of ACN and water.

-

Place one set of samples in clear glass vials (light-exposed samples).

-

Place the second set of samples in amber glass vials or wrap clear vials in aluminum foil (dark control samples).

-

-

Light Exposure:

-

Place both the light-exposed and dark control samples in the photostability chamber.

-

Expose the samples to a controlled light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Analysis:

-